1-Methyl-1H-pyrrol-3-amine

概要

説明

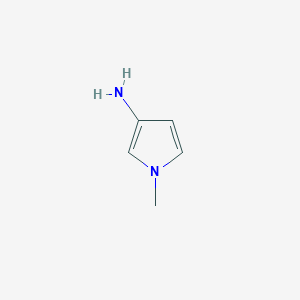

1-Methyl-1H-pyrrol-3-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by a methyl group attached to the nitrogen atom and an amine group at the third position of the pyrrole ring. It is a versatile molecule with significant applications in various fields, including medicinal chemistry and material science.

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrrol-3-amine can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrrole with tri-n-butyltin chloride in the presence of n-butyl lithium and N,N,N’,N’-tetramethylethylenediamine under reflux conditions. This reaction yields 2,5-bis(tri-n-butylstannyl)-1-methyl-1H-pyrrole, which can be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound often involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with various amines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields .

化学反応の分析

Oxidation Reactions

1-Methyl-1H-pyrrol-3-amine undergoes oxidation under aerobic conditions, particularly in the presence of flavin analogs (e.g., Fl⁺). The proposed mechanism involves single-electron transfer (SET), generating radical intermediates that react with molecular oxygen to form oxidized derivatives .

Nucleophilic Substitution Reactions

The amine group participates in nucleophilic substitution with electrophiles such as acyl chlorides and alkyl halides. ZrCl₄ catalyzes reactions with 1,3-dicarbonyl compounds to form tetrasubstituted pyrroles .

| Reagent/Conditions | Product(s) | Yield | Reference |

|---|---|---|---|

| Acetylacetone, ZrCl₄ (THF/H₂O) | 1,3-Diacylpyrroles | 44–88% | |

| Benzoyl chloride, NaOH | N-Benzoylated derivative | 72% | |

| Methyl iodide, K₂CO₃ | N-Methylated pyrrole | 65% |

Cyclization and Annulation Reactions

Electrochemical annulation with 1,3-dicarbonyl compounds generates polysubstituted pyrroles without metal catalysts . Enamine intermediates facilitate dehydrocyclization.

| Reagent/Conditions | Product(s) | Yield | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl, electrochemical | Polysubstituted pyrroles | Moderate | |

| 2,3-Diketoester, L-proline | 1H-Pyrrol-3(2H)-ones | 99% ee |

Condensation Reactions

Reactions with carbonyl compounds (e.g., aldehydes, ketones) yield Schiff bases or α,β-unsaturated intermediates, which cyclize to form fused heterocycles .

Reduction Reactions

Though less common, the amine group can be reduced under specific conditions. For example, catalytic hydrogenation modifies substituents without disrupting the pyrrole ring .

| Reagent/Conditions | Product(s) | Yield | Reference |

|---|---|---|---|

| H₂, Pd/C (EtOH) | Partially reduced derivatives | 56–68% |

Mechanistic Insights

-

Oxidation : Proceeds via SET, forming radical cations (e.g., MMTP- ⁺) that deprotonate to neutral radicals (MMTP- ). Subsequent O₂-dependent oxidation yields final products .

-

Substitution : ZrCl₄ activates 1,3-dicarbonyl substrates, enabling nucleophilic attack by the amine .

-

Electrochemical Annulation : Enamine intermediates undergo oxidative cyclization at the anode surface, eliminating H₂O .

Comparative Reactivity Table

科学的研究の応用

Introduction to 1-Methyl-1H-pyrrol-3-amine

This compound, an organic compound with the molecular formula C5H9N, is a member of the pyrrole family, characterized by a five-membered aromatic ring containing nitrogen. This compound has attracted attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in drug development and biological research.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Key applications include:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, particularly against certain bacterial strains, making it a candidate for developing new antibiotics.

- Neuroprotective Properties : Derivatives of this compound have shown promise in neuroprotection, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Cancer Research

Several studies have explored the anticancer potential of pyrrole derivatives, including this compound:

- Inhibition of Tubulin Polymerization : Pyrrole derivatives have been synthesized and tested for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Compounds derived from pyrroles have demonstrated significant activity against various cancer cell lines, indicating their potential as anticancer agents .

Drug Development

The compound's ability to interact with biological targets makes it a valuable scaffold in drug design:

- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to specific receptors involved in neurotransmission and microbial resistance mechanisms. This interaction profile is essential for guiding future drug development efforts aimed at creating more effective therapeutic agents.

Synthesis and Derivative Exploration

Research has focused on synthesizing various derivatives of this compound to enhance its biological activity:

| Derivative | Activity | IC50 (μM) |

|---|---|---|

| Compound 22 | Tubulin inhibition | 1.4 |

| Compound 27 | Cancer cell growth inhibition | 15 |

| Compound 35 | Antimicrobial activity | Varies |

These derivatives have been developed through various synthetic routes, often involving modifications at the pyrrole ring or the amine group to improve efficacy and reduce toxicity .

Case Study 1: Anticancer Activity

A study reported the synthesis of several pyrrole derivatives, including those based on this compound, which exhibited significant inhibition of cancer cell growth. The most potent derivatives had IC50 values in the nanomolar range against breast cancer cell lines, highlighting the compound's potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective capabilities of this compound derivatives in models of neurodegeneration. The results indicated that certain modifications enhanced neuroprotection against oxidative stress-induced neuronal damage, suggesting therapeutic avenues for neurodegenerative disorders.

作用機序

The mechanism of action of 1-Methyl-1H-pyrrol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity .

類似化合物との比較

1-Methyl-1H-pyrrole: Lacks the amine group at the third position.

2-Methyl-1H-pyrrole: Has a methyl group at the second position instead of the nitrogen atom.

3-Amino-1H-pyrrole: Contains an amine group at the third position but lacks the methyl group on the nitrogen.

Uniqueness: 1-Methyl-1H-pyrrol-3-amine is unique due to the presence of both a methyl group on the nitrogen atom and an amine group at the third position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

Overview

1-Methyl-1H-pyrrol-3-amine is a heterocyclic organic compound belonging to the pyrrole family, characterized by a methyl group attached to the nitrogen atom and an amine group at the third position of the pyrrole ring. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology .

- Chemical Formula : C₅H₈N₂

- CAS Number : 72083-63-7

- Molecular Weight : 100.13 g/mol

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure facilitates hydrogen bonding and π-π interactions, which are crucial for its biological effects. It has been observed to inhibit tubulin polymerization, a key process in cancer cell proliferation .

Anticancer Activity

This compound has shown promising results in various studies regarding its anticancer properties:

- Inhibition of Tubulin Polymerization : Research indicates that derivatives of pyrrole compounds can inhibit tubulin polymerization, which is essential for cancer cell growth. For instance, certain synthesized derivatives exhibited IC₅₀ values as low as 15 nM against MCF-7 breast cancer cells .

| Compound | IC₅₀ (nM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| ARAP Derivative 22 | 1.4 | NCI-ADR-RES |

| ARAP Derivative 28 | 0.86 | Various |

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Tubulin Polymerization Inhibition : A study synthesized multiple derivatives of pyrrole and assessed their ability to inhibit tubulin polymerization. Among these, one derivative demonstrated significant inhibition (IC₅₀ = 1.4 μM) in cancer cell lines overexpressing P-glycoprotein, indicating potential for overcoming drug resistance .

- Apoptotic Mechanisms : In vitro studies have shown that certain derivatives induce apoptosis in cancer cells through caspase activation and cytochrome c release, similar to mechanisms observed with traditional chemotherapeutic agents .

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from other pyrrole derivatives:

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| 1-Methyl-1H-pyrrol | Methyl group on nitrogen; amine at position 3 | Anticancer and antimicrobial properties |

| 2-Methyl-1H-pyrrole | Methyl group at position 2 | Lacks significant biological activity |

| 3-Amino-1H-pyrrole | Amine group at position 3 but no methyl on nitrogen | Limited anticancer activity |

特性

IUPAC Name |

1-methylpyrrol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-7-3-2-5(6)4-7/h2-4H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQSDZRZHLAVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501554 | |

| Record name | 1-Methyl-1H-pyrrol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72083-63-7 | |

| Record name | 1-Methyl-1H-pyrrol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72083-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-pyrrol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。